Leaving Group Reactivity: Bromo vs. Chloro
The reactivity of per-6-halogenated cyclodextrins is governed by the leaving group ability of the halogen. The per-6-chloro-β-CD derivative is explicitly reported to have "lower reactivity... restricting its use" in solution-phase nucleophilic substitution reactions compared to per-6-bromo-β-CD [1]. Under analogous mechanochemical reaction conditions, the bromo derivative provided complete conversion, while its chloro counterpart yielded incomplete reactions [1]. This aligns with the general principle that bromide is a better leaving group than chloride in S_N2 reactions.
| Evidence Dimension | Leaving group ability in nucleophilic substitution (S_N2 reactivity) |
|---|---|
| Target Compound Data | Complete conversion under ball milling conditions (entries in Table 1 of reference [1]) |
| Comparator Or Baseline | Per-6-chloro-β-CD: Reactions are incomplete under identical conditions; "lower reactivity" explicitly stated |
| Quantified Difference | Qualitative observation of complete vs. incomplete conversion; quantitative yield data are context-dependent but consistently favor the bromo derivative. |
| Conditions | Mechanochemical (planetary ball mill) and classical solution reaction conditions [1] |
Why This Matters
A reactive intermediate shortens synthesis time, improves atom economy, and reduces purification burden, directly lowering the cost and complexity of manufacturing advanced cyclodextrin derivatives.
- [1] Jicsinszky, L., et al. Efficient mechanochemical synthesis of regioselective persubstituted cyclodextrins. Beilstein Journal of Organic Chemistry, 2016, 12, 2364–2371. View Source
